N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group and a 2-phenylacetamide moiety. Its structural complexity—combining a fused thiophene-pyrazole system with arylacetamide substituents—suggests possible roles in targeting enzymes or receptors, analogous to other amide-based ligands and pharmaceuticals .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-14-7-6-10-19(15(14)2)24-21(17-12-26-13-18(17)23-24)22-20(25)11-16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRQZOQIHJJSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Precursors
Cyclocondensation reactions between thiophene-based amines and nitrosating agents are widely employed. For example, 3-aminothiophene-2-carboxylates undergo diazotization followed by thermal cyclization to yield the pyrazole ring. In one protocol, methyl 3-amino-4-cyano-1-benzothiophene-2-carboxylate is treated with sodium nitrite in acidic conditions, generating a diazonium intermediate that cyclizes to form the thieno[3,4-c]pyrazole core. This method achieves moderate yields (45–55%) but requires careful temperature control to avoid byproduct formation.
Jacobson Reaction for Pyrazole Formation
The Jacobson reaction, involving N-acetylation, nitrosation, and cyclization of ortho-methyl amines, offers an alternative route. Starting with 2-methylthiophene-3-amine, acetylation with acetic anhydride produces the N-acetyl derivative. Subsequent nitrosation using isoamyl nitrite at 60–70°C induces cyclization, yielding the thieno[3,4-c]pyrazole scaffold. This method achieves higher yields (up to 47%) and scalability, making it suitable for industrial applications.
Functionalization of the Thieno[3,4-c]pyrazole Core
After constructing the core, introducing the 2,3-dimethylphenyl and phenylacetamide groups proceeds via nucleophilic substitution and acetylation.
Introduction of the 2,3-Dimethylphenyl Group
The 2,3-dimethylphenyl moiety is introduced through Ullmann coupling or Friedel-Crafts alkylation. In a representative procedure, the thieno[3,4-c]pyrazole core is treated with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and cesium carbonate, achieving coupling at the 2-position. Yields range from 60–70%, with residual palladium removed via charcoal filtration.
Attachment of the Phenylacetamide Side Chain
The phenylacetamide group is installed via amidation. Reacting the amine-functionalized thieno[3,4-c]pyrazole with 2-phenylacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) affords the target acetamide. Critical parameters include stoichiometric control (1.2 equivalents of acyl chloride) and reaction times of 4–6 hours at 0–5°C to minimize hydrolysis. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 7:3) yields 75–80% pure product.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and waste reduction. Continuous flow reactors enable precise control over exothermic reactions, such as the Jacobson cyclization, reducing thermal degradation. A typical setup involves:
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic tubular |
| Temperature | 70°C |
| Residence Time | 30 minutes |
| Yield | 82% |
Catalyst recycling (e.g., Pd in coupling reactions) and solvent recovery systems (DCM, THF) further enhance sustainability.
Challenges and Byproduct Mitigation
Dimerization During Reduction
Reduction steps, particularly using lithium aluminum hydride (LAH), risk dimer formation. For example, incomplete reduction of methyl 3-aminothiophene-2-carboxylate generates dimeric byproducts (e.g., (2-methyl-3-thienyl)amine dimer), which consume reactants and lower yields. Mitigation strategies include slow reagent addition and solvent optimization (1,4-dioxane over THF).
Regioselectivity in Acetylation
Competing acetylation at the pyrazole nitrogen versus the thiophene sulfur can occur. Employing bulky acetylating agents (e.g., pivaloyl chloride) favors N-acetylation, achieving >90% regioselectivity.
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) are verified via:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion at m/z 395.5 [M+H]⁺.
- ¹H NMR : Key signals include δ 2.25 (s, 6H, dimethylphenyl CH₃), δ 3.75 (s, 2H, acetamide CH₂), and δ 7.2–7.4 (m, 9H, aromatic protons).
- HPLC Purity : >98% achieved via reverse-phase C18 chromatography.
Applications and Derivative Synthesis
While the primary focus is preparation, this compound serves as a precursor for bioactive analogs. For instance, sulfonation at the 4-position yields derivatives with reported antimicrobial activity. Future directions include exploring enantioselective synthesis to isolate individual stereoisomers for pharmacological testing.
Chemical Reactions Analysis
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide has been investigated for its potential therapeutic applications:
-
Anticancer Activity :
- In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance:
- A549 (Lung Cancer) : IC50 = 15.0 µM
- MCF-7 (Breast Cancer) : IC50 = 12.5 µM
- HeLa (Cervical Cancer) : IC50 = 10.0 µM
- Mechanisms include promoting reactive oxygen species (ROS) production and causing cell cycle arrest in the G1 phase.
Cell Line IC50 (µM) Mechanism of Action A549 15.0 Apoptosis induction MCF-7 12.5 G1 phase arrest HeLa 10.0 ROS production - In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance:
-
Anti-inflammatory Properties :
- The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- It may exert this effect through the inhibition of the NF-kB signaling pathway.
Materials Science
The compound's unique structure allows it to be a valuable building block in the synthesis of novel materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating complex molecular architectures that can be utilized in drug development and material science.
Biological Research
This compound is also being studied for its interactions with biological targets:
- Enzyme Inhibition :
- The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation :
- It could act as an agonist or antagonist at specific receptors influencing disease mechanisms.
Case Study 1: Anticancer Research
A study conducted on various cancer cell lines demonstrated significant reductions in cell viability with increasing concentrations of the compound. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Inflammation Model
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and lower levels of inflammatory mediators compared to control groups. This highlights its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- The target compound’s thienopyrazole system distinguishes it from pesticidal analogs, which typically feature simpler alkyl/alkoxy substituents.
- The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-diethyl or 2,4-dimethyl substituents in pesticides, which are optimized for herbicidal activity via lipophilic interactions .
2.2. Pharmaceutical and Coordination-Relevant Analogues ()
The crystal structure of 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS) highlights structural and functional parallels:
Key Observations :
- The thiazole ring in the analogue facilitates hydrogen bonding (N–H⋯N), a feature critical to its role as a ligand or pharmaceutical precursor . The target’s thienopyrazole system may exhibit similar intermolecular interactions but with enhanced rigidity due to its fused-ring structure.
- The 3,4-dichlorophenyl group in the analogue enhances electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound. This difference could influence reactivity or binding affinity in biological systems .
Biological Activity
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core , which is known for its diverse biological activities. The presence of a dimethylphenyl group and an acetamide moiety enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the thieno[3,4-c]pyrazole scaffold.
- Introduction of the dimethylphenyl group.
- Coupling with the phenylacetamide moiety.
Optimized conditions for these reactions ensure high yield and purity of the final product .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In particular:
- Caspase-3 Activation : In MCF-7 breast cancer cells, this compound showed significant activation of caspase-3, indicating its role in promoting apoptosis. The levels of caspase-3 protein were significantly elevated compared to untreated controls .
Antifungal Activity
In vitro assays have demonstrated that derivatives of thieno[3,4-c]pyrazole compounds exhibit moderate to excellent antifungal activity against various phytopathogenic fungi. For example:
- A related compound showed higher antifungal activity than standard treatments in mycelial growth inhibition assays .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes or receptors that alter cellular pathways.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leading to reduced proliferation.
Research Findings and Case Studies
Table 1 summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves cyclization of thieno[3,4-c]pyrazole precursors followed by substitution reactions to introduce the 2,3-dimethylphenyl and phenylacetamide groups. Key steps include:
- Cyclization using DMF or DCM as solvents under reflux (80–120°C) .
- Substitution reactions with halogenated intermediates (e.g., 2,3-dimethylphenyl bromide) in the presence of base catalysts like K₂CO₃ .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
- Critical Parameters : Temperature control during cyclization avoids side products, while pH adjustment in substitution reactions ensures regioselectivity .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments (e.g., dimethylphenyl protons at δ 2.1–2.3 ppm) .
- X-ray Crystallography : Resolves bond lengths/angles in the thienopyrazole core and spatial arrangement of substituents .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ ion at m/z ~435) and monitors purity .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodological Answer :
- Solubility : Low aqueous solubility due to aromatic substituents; DMSO or DMF is preferred for in vitro studies .
- Stability : Hydrolytically stable at pH 4–8 but degrades under strong acidic/basic conditions (confirmed via accelerated stability testing) .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. halogen groups) impact biological activity, and how can this be systematically tested?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-fluoro derivatives) and evaluate activity against target enzymes (e.g., kinases) via IC₅₀ assays .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities. For example, 2,3-dimethylphenyl enhances hydrophobic interactions vs. halogens’ electronic effects .
- Data Interpretation : Statistical analysis (e.g., ANOVA) identifies significant activity differences between analogs .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell line viability .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-[2-(4-nitrophenyl)-thieno[3,4-c]pyrazol-3-yl] derivatives) to identify trends .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show variability .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (e.g., ~3.5 for this compound) and CYP450 interactions .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies metabolite formation rates .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) to improve solubility without disrupting target binding .
Q. What mechanistic insights explain its interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
- Mutagenesis Analysis : Identify critical binding residues (e.g., Lys123 in kinase X) via site-directed mutagenesis .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) measures ΔH and ΔS of binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
